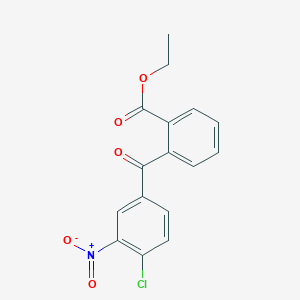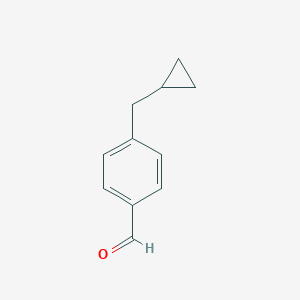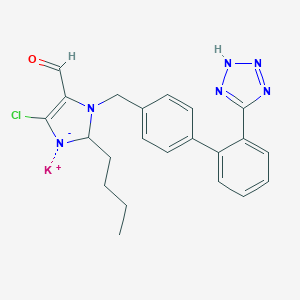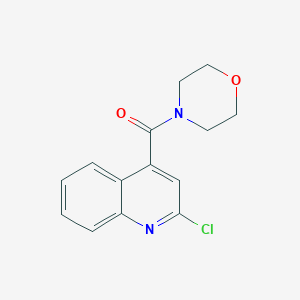
2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline” is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.718 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline” is defined by its molecular formula C14H13ClN2O2 . The exact structure can be found in databases like PubChem .
科学的研究の応用
Anticancer Applications
Quinoline derivatives have shown potential in anticancer research. They can interact with various targets in cancer cells, leading to cell death .
Antioxidant Applications
Quinoline derivatives have demonstrated antioxidant properties. They can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues .
Anti-inflammatory Applications
Quinoline derivatives have been studied for their anti-inflammatory properties. They may help reduce inflammation in the body, which is beneficial in treating conditions like arthritis .
Antimalarial Applications
Quinoline derivatives have been used in the development of antimalarial drugs. They can interfere with the life cycle of the malaria parasite, helping to prevent or treat malaria .
Anti-SARS-CoV-2 Applications
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 properties .
Antituberculosis Applications
Quinoline derivatives have shown promise in the treatment of tuberculosis. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
作用機序
Target of Action
Quinoline compounds, to which this compound belongs, are known to have versatile applications in medicinal chemistry and are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline compounds are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Quinoline compounds have been found to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity
Result of Action
Quinoline compounds are known to exhibit various biologically vital properties
特性
IUPAC Name |
(2-chloroquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBPNKKMSNWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357148 |
Source


|
| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135323-95-4 |
Source


|
| Record name | (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

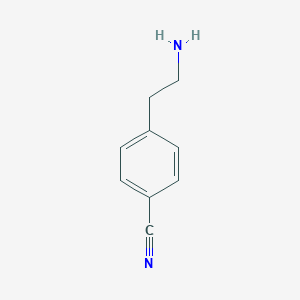
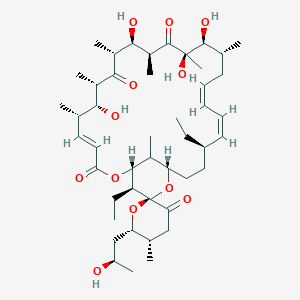
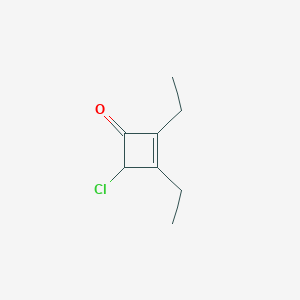

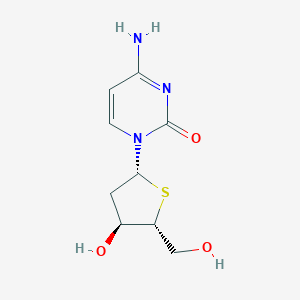
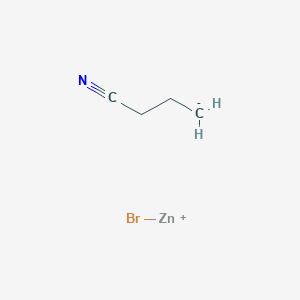
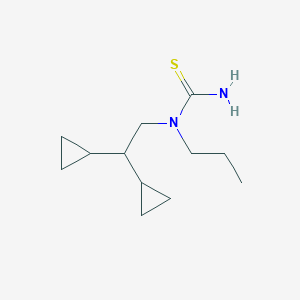
![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

